molecular formula C21H26ClN3O3 B194772 4-Amino-N-((4-benzyl-2-morpholinyl)methyl)-5-chloro-2-ethoxybenzamide CAS No. 112885-33-3

4-Amino-N-((4-benzyl-2-morpholinyl)methyl)-5-chloro-2-ethoxybenzamide

Cat. No. B194772
M. Wt: 403.9 g/mol
InChI Key: LPMRXDXYXHBNIO-UHFFFAOYSA-N
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Description

“4-Amino-N-((4-benzyl-2-morpholinyl)methyl)-5-chloro-2-ethoxybenzamide” is a chemical compound with the molecular formula C20H24ClN3O3 . It has been identified as an interesting member of a series of selective and potent gastroprokinetic agents .


Synthesis Analysis

A new series of 2-amino- and 2-(substituted amino)-N-[(4-benzyl-2-morpholinyl)methyl]benzamides has been synthesized . These compounds were examined to determine whether they have advantages over the 2-morpholinyl benzamides 1 with a 2-alkoxy group .


Molecular Structure Analysis

The molecular structure of this compound includes a benzyl group, a morpholinyl group, and a benzamide group . The exact structure would require more specific information or advanced analytical techniques to determine.

Scientific Research Applications

Gastroprokinetic Activity

  • This compound has shown potent gastroprokinetic activity, influencing gastric emptying in several studies. Its efficacy was compared to other gastroprokinetic agents like metoclopramide and cisapride. The direction of the N-benzyl group and the location of the alicyclic nitrogen were found to greatly influence this activity (Morie et al., 1995).
  • Additional research found that the amide bond of the 2-morpholinyl benzamides is critical for potent gastrokinetic activity, with molecular superimposition suggesting that the location of the morpholine ring and N-benzyl group are crucial (Kalo et al., 1995).
  • Other studies focused on benzamide derivatives with various N-4 substituents, indicating that certain substitutions can lead to potent in vivo gastric emptying activity without antagonistic activity to dopamine D2 receptors (Kato et al., 1992).

Structural and Synthesis Studies

  • Research also delved into the synthesis and structure-activity relationships of the compound. These studies highlight the importance of different substituents in modifying the gastrokinetic activity and the potential for developing analogs with enhanced or specific properties (Kato et al., 1990).

Serotonin Receptor Binding

  • Some benzamide derivatives of this compound were found to exhibit potent serotonin-3 (5-HT3) receptor antagonistic activity, indicating a potential role in treatments involving serotonin receptors (Harada et al., 1995).

Enantiomer Studies

  • Investigations into the enantiomers of this compound, such as mosapride, showed equipotent serotonin 5-HT4 receptor agonistic activity, further supporting its potential in gastroprokinetic applications (Morie et al., 1994).

Future Directions

The future directions for this compound could involve further exploration of its gastroprokinetic activity and potential applications in medical or pharmaceutical contexts .

properties

IUPAC Name

4-amino-N-[(4-benzylmorpholin-2-yl)methyl]-5-chloro-2-ethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26ClN3O3/c1-2-27-20-11-19(23)18(22)10-17(20)21(26)24-12-16-14-25(8-9-28-16)13-15-6-4-3-5-7-15/h3-7,10-11,16H,2,8-9,12-14,23H2,1H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPMRXDXYXHBNIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1C(=O)NCC2CN(CCO2)CC3=CC=CC=C3)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70920928
Record name 4-Amino-N-[(4-benzylmorpholin-2-yl)methyl]-5-chloro-2-ethoxybenzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70920928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

403.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-N-((4-benzyl-2-morpholinyl)methyl)-5-chloro-2-ethoxybenzamide

CAS RN

112885-33-3
Record name 4-Amino-N-((4-benzyl-2-morpholinyl)-methyl)-5-chloro-2-ethoxybenzamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112885333
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Amino-N-[(4-benzylmorpholin-2-yl)methyl]-5-chloro-2-ethoxybenzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70920928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S KATO, H HARADA, N YOSHIDA… - Chemical and …, 1995 - jstage.jst.go.jp
A new series of 4-amino-5-chloro-2-ethoxybenzamides 3b–f and 5–8 bearing six-and seven-membered heteroalicycles was prepared and evaluated for gastroprokinetic activity. …
Number of citations: 17 www.jstage.jst.go.jp
T MOR1E, K Shiro, H HARADA, N YOSHIDA… - Synthesis, 1995 - jlc.jst.go.jp
A new series of 4-amino-5-chloro-2-ethoxybenzamides 3b——f and 5———8 bearing six-and seven-membered heteroalicycles was prepared and evaluated for gastroprokinetic activity…
Number of citations: 0 jlc.jst.go.jp

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